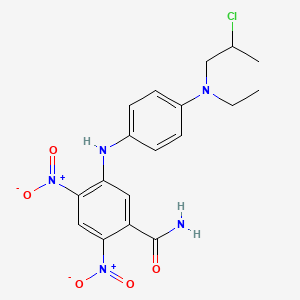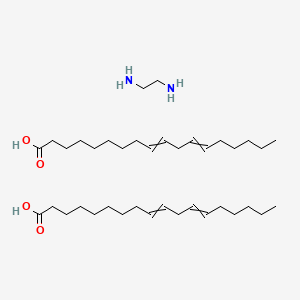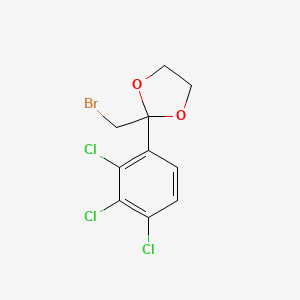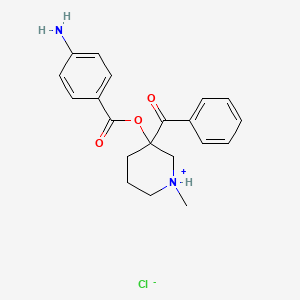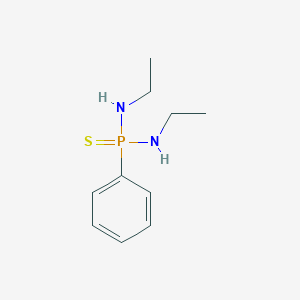
n,n'-Diethyl-p-phenylphosphonothioic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diethyl-p-phenylphosphonothioic diamide is a chemical compound with the molecular formula C10H17N2PS. It is known for its unique structure, which includes a phosphonothioic group bonded to a phenyl ring and two diethylamine groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-p-phenylphosphonothioic diamide typically involves the reaction of phenylphosphonothioic dichloride with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Phenylphosphonothioic dichloride (C6H5P(S)Cl2) and diethylamine (C4H11N).
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Procedure: Phenylphosphonothioic dichloride is added dropwise to a solution of diethylamine in an appropriate solvent, such as dichloromethane or toluene. The mixture is stirred for several hours to ensure complete reaction. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diethyl-p-phenylphosphonothioic diamide follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is typically purified using industrial-scale techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diethyl-p-phenylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the phosphonothioic group to a phosphine or phosphine oxide.
Substitution: The diethylamine groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions. The reactions are often carried out in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield phosphonothioic acid derivatives.
- Reduction can produce phosphine or phosphine oxide derivatives.
- Substitution reactions can lead to a variety of substituted phosphonothioic diamides.
Wissenschaftliche Forschungsanwendungen
N,N’-Diethyl-p-phenylphosphonothioic diamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N,N’-Diethyl-p-phenylphosphonothioic diamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific enzyme and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
N,N’-Diethyl-p-phenylphosphonothioic diamide can be compared with other similar compounds, such as:
Phenylphosphonothioic dichloride: The precursor in its synthesis, which lacks the diethylamine groups.
Diethylphosphonothioic acid: A related compound with a similar phosphonothioic group but different substituents.
Phosphonothioic diamides: Other derivatives with different alkyl or aryl groups.
Uniqueness
The uniqueness of N,N’-Diethyl-p-phenylphosphonothioic diamide lies in its specific combination of a phenyl ring, phosphonothioic group, and diethylamine groups. This structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6278-47-3 |
|---|---|
Molekularformel |
C10H17N2PS |
Molekulargewicht |
228.30 g/mol |
IUPAC-Name |
N-[ethylamino(phenyl)phosphinothioyl]ethanamine |
InChI |
InChI=1S/C10H17N2PS/c1-3-11-13(14,12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,11,12,14) |
InChI-Schlüssel |
AHJMAIFQCPMLKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNP(=S)(C1=CC=CC=C1)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


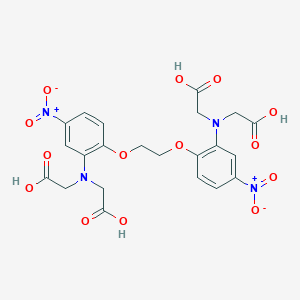
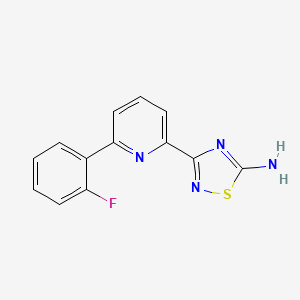
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)


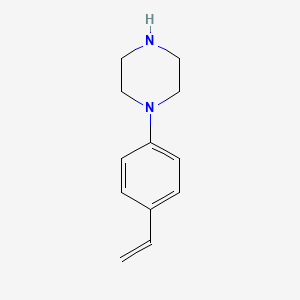
![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)


